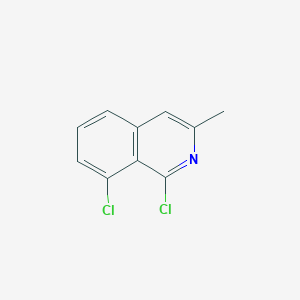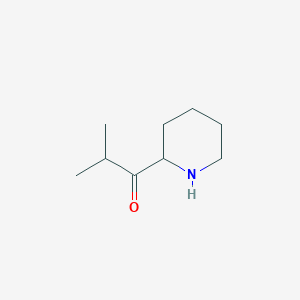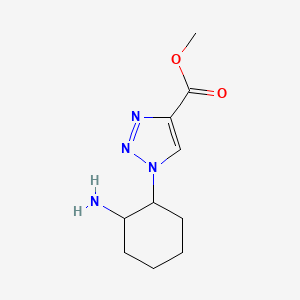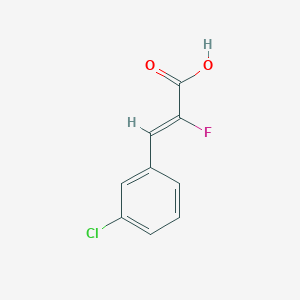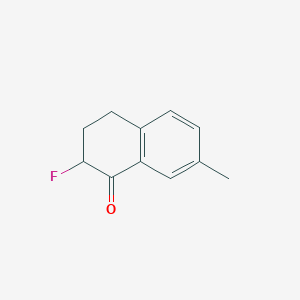
2-(4-Amino-1H-pyrazol-1-YL)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-amino-1H-pyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic addition of the pyrazole to the acrylonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.
化学反応の分析
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile group.
3-(4-Amino-1H-pyrazol-1-yl)propanenitrile: Similar structure but with the amino group at a different position on the pyrazole ring.
Uniqueness
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
2-(4-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3 |
InChIキー |
BNTSULKRZJYHHR-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)N1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


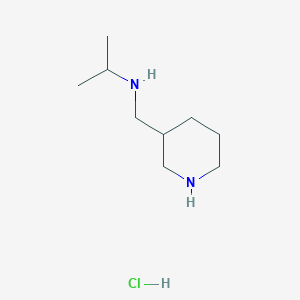


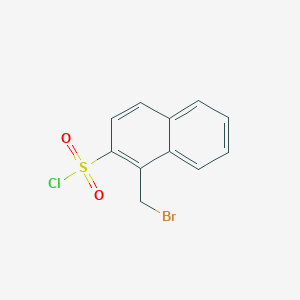
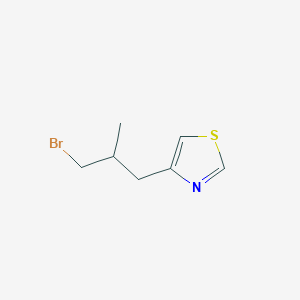
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
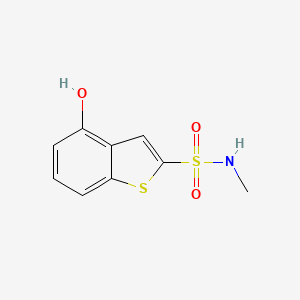
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)

